molecular formula C19H37NO B3028491 N-Hexadecylacrylamide CAS No. 21216-80-8

N-Hexadecylacrylamide

Cat. No.: B3028491
CAS No.: 21216-80-8
M. Wt: 295.5 g/mol
InChI Key: BKWMQCLROIZNLX-UHFFFAOYSA-N
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Description

N-Hexadecylacrylamide (CAS 21216-80-8) is a hydrophobic monomer characterized by a long-chain hexadecyl group attached to an acrylamide functionality. This structure makes it a valuable building block in materials science for synthesizing advanced polymers with specific properties. Its primary research value lies in its ability to impart hydrophobicity and drive molecular self-assembly, which is crucial for developing amphiphilic copolymers . These copolymers can form nanostructures in aqueous solutions, a key mechanism for creating smart drug delivery systems that can encapsulate and control the release of therapeutic agents . Researchers also utilize this compound to enhance the performance of surface coatings and adhesives, where it significantly improves water repellency (hydrophobicity) and thermal stability . In stimuli-responsive polymer systems, incorporating this long-chain monomer can help fine-tune properties like lower critical solution temperature (LCST) behavior, enabling the development of materials that respond to environmental changes such as temperature or pH . The compound's canonical SMILES representation is CCCCCCCCCCCCCCCCNC(=O)C=C, and it has a molecular formula of C19H37NO with a molecular weight of 295.50 g/mol . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for any form of human use.

Properties

IUPAC Name

N-hexadecylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)4-2/h4H,2-3,5-18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWMQCLROIZNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175446
Record name N-Hexadecylacrylamide
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Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21216-80-8
Record name N-Hexadecyl-2-propenamide
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Record name N-Hexadecylacrylamide
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Record name N-Hexadecylacrylamide
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Record name N-hexadecylacrylamide
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Synthetic Methodologies and Mechanistic Polymerization Studies of N Hexadecylacrylamide

N-Hexadecylacrylamide Monomer Synthesis Routes

Established Synthetic Pathways and Chemical Precursors

The synthesis of the this compound (HDAM) monomer is primarily achieved through the reaction of acryloyl chloride with hexadecylamine (B48584). This established pathway involves the nucleophilic acyl substitution where the amino group of hexadecylamine attacks the carbonyl carbon of acryloyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or a sodium hydroxide (B78521) solution, to neutralize the HCl byproduct and drive the reaction to completion.

Another approach involves the amidation of acrylic acid with hexadecylamine. This method often requires a coupling agent to activate the carboxylic acid, facilitating the amide bond formation. The choice of solvent is crucial and is often a non-reactive organic solvent in which the reactants are soluble.

A less common but viable route is the transamidation reaction, where acrylamide (B121943) reacts with hexadecylamine under specific conditions, though this method is generally less efficient. The primary chemical precursors for the most common synthetic route are:

Acryloyl chloride: A highly reactive acyl halide.

Hexadecylamine: A long-chain primary amine.

Base (e.g., triethylamine, sodium hydroxide): Used as an acid scavenger. google.com

Organic solvent (e.g., toluene, chloroform, tetrahydrofuran): To dissolve reactants and facilitate the reaction.

The selection of precursors and reaction conditions can influence the yield and purity of the final this compound monomer.

Purity Assessment and Isolation Techniques for this compound

Following the synthesis of this compound, purification is essential to remove unreacted precursors, byproducts, and any potential side-products. The primary method for isolation and purification is recrystallization. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The lower solubility of the this compound at reduced temperatures causes it to crystallize out of the solution, leaving impurities behind in the solvent. Hexane is a commonly used solvent for this purpose. researchgate.net

The purity of the isolated this compound monomer is assessed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the monomer. The presence and integration of characteristic peaks corresponding to the vinyl protons, the amide proton, and the alkyl chain protons confirm the successful synthesis and purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) bands, which confirm the amide linkage. The presence of C=C stretching vibrations from the acryloyl group is also a key indicator. researchgate.net

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, oxygen) of the sample, which can be compared to the theoretical values for this compound to assess its purity.

Melting Point Determination: A sharp and well-defined melting point is indicative of a pure crystalline compound. Impurities will typically broaden the melting point range and lower the melting temperature.

Polymerization Kinetics and Mechanisms of this compound

Radical Polymerization of this compound and its Copolymers

This compound can be polymerized via free-radical polymerization to form poly(this compound) or copolymerized with other monomers to create polymers with specific properties. beilstein-journals.orgwikipedia.org The long hexadecyl chain imparts hydrophobicity to the resulting polymers.

Inverse emulsion polymerization is a widely used technique for polymerizing water-soluble monomers like acrylamide and its derivatives, including copolymers with this compound. researchgate.netresearchgate.net In this method, an aqueous solution of the monomers is dispersed as fine droplets in a continuous oil phase, stabilized by a water-in-oil (W/O) emulsifier. researchgate.netresearchgate.netmdpi.com The polymerization is then initiated by either an oil-soluble or a water-soluble initiator. researchgate.netresearchgate.net

This technique is particularly advantageous for producing high molecular weight polymers at a rapid polymerization rate. mdpi.comresearchgate.net The compartmentalization of the polymerization in the aqueous droplets helps to control the reaction kinetics and dissipate the heat of polymerization effectively. For the copolymerization of acrylamide and this compound, the hydrophobic HDAM monomer is typically solubilized within the monomer droplets.

The kinetics of inverse emulsion polymerization are complex and influenced by several factors, including the concentrations of the monomer, initiator, and emulsifier. researchgate.net An increase in initiator and emulsifier concentrations generally leads to an increased rate of polymerization. researchgate.net The molecular weight of the resulting copolymer is influenced by the initiator concentration, with higher initiator levels typically leading to lower molecular weights due to increased chain termination events. researchgate.net

Table 1: Influence of Reaction Parameters on Inverse Emulsion Polymerization of Acrylamide Copolymers

ParameterEffect on Polymerization RateEffect on Molecular Weight
Initiator Concentration IncreasesDecreases researchgate.net
Emulsifier Concentration Increases researchgate.netRemains relatively constant or slightly increases researchgate.netresearchgate.net
Monomer Concentration IncreasesIncreases researchgate.net

This table provides a general overview of the trends observed in inverse emulsion polymerization of acrylamide and its copolymers.

Solution polymerization offers another route to synthesize polymers of this compound. In this method, the monomer and a radical initiator are dissolved in a suitable solvent, and the polymerization is carried out in a homogeneous phase. wikipedia.org The choice of solvent is critical; it must be able to dissolve both the monomer and the resulting polymer. wikipedia.org For copolymers of this compound with hydrophilic monomers like acrylamide, a polar organic solvent or a mixture of solvents may be required. researchgate.netlsbu.ac.uk

Solution polymerization allows for good control over the reaction temperature as the solvent acts as a heat sink. wikipedia.org However, a significant drawback is the potential for chain transfer to the solvent, which can limit the achievable molecular weight of the polymer. wikipedia.org Additionally, the removal of the solvent after polymerization can be a costly and energy-intensive process. wikipedia.org

The kinetics of solution polymerization are generally more straightforward to model compared to emulsion polymerization. The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration, following classical free-radical polymerization kinetics. nih.govlibretexts.org

Research has been conducted on the solution polymerization of hydrophobically modified polyacrylamides using this compound as the hydrophobic comonomer. univ-smb.fr These studies have investigated the influence of the hydrophobic monomer content on the rheological properties of the resulting polymer solutions. univ-smb.fr

Table 2: Comparison of Polymerization Techniques for this compound

FeatureInverse Emulsion PolymerizationSolution Polymerization
Reaction Medium Water-in-oil emulsionHomogeneous solution wikipedia.org
Heat Dissipation ExcellentGood wikipedia.org
Molecular Weight High researchgate.netCan be limited by chain transfer wikipedia.org
Polymerization Rate High researchgate.netModerate
Product Form Latex (emulsion)Polymer solution
Post-polymerization Requires breaking the emulsion and dryingRequires solvent removal wikipedia.org
Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT)

Controlled Radical Polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer robust methods for synthesizing polymers with well-defined architectures from this compound. rsc.org RAFT polymerization is distinguished by its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions. The process relies on a thiocarbonylthio compound, which acts as a chain transfer agent (CTA), to mediate the polymerization by establishing a dynamic equilibrium between active propagating radicals and dormant polymer chains. rsc.org This control mechanism allows for the synthesis of complex structures like block copolymers. rsc.org

The success of RAFT polymerization for acrylamide-based monomers, including this compound, is highly dependent on the judicious selection of the CTA, initiator, and solvent system. mdpi.com For instance, dodecyl trithiodimethyl propionic acid (DMPA) has been identified as a suitable trithiocarbonate (B1256668) RAFT CTA for the polymerization of acrylamide in dimethyl sulfoxide (B87167) (DMSO). mdpi.com Kinetic studies of RAFT polymerization often show a pseudo-linear evolution of monomer conversion over time, which is characteristic of a controlled or "living" process where the number of active species remains relatively constant. mdpi.comrsc.org However, a common feature of RAFT is rate retardation, where the polymerization rate decreases at higher concentrations of the CTA. rsc.org

Kinetic Studies of this compound Polymerization Processes

Kinetic analysis of this compound polymerization is crucial for understanding and controlling the reaction. The polymerization rate can be tracked by monitoring the monomer concentration over time, often revealing a transition from a kinetically controlled to a diffusion-controlled regime, especially in later stages of the reaction. nih.gov Techniques like RAFT allow for detailed kinetic studies, providing insights into the influence of various reaction parameters on the polymerization process. mdpi.comresearchgate.net

Influence of Initiator Concentration and Type on Reaction Rate and Molecular Weight

The concentration and type of the initiator are critical parameters that significantly influence the polymerization kinetics and the final properties of the polymer. For free radical polymerization of acrylamide and its derivatives, the reaction rate and the polymer's molecular weight are directly correlated with the initiator concentration.

Molecular Weight: Conversely, the molecular weight (Mw) of the resulting polymer decreases as the initiator concentration increases. researchgate.netresearchgate.net A higher concentration of initiator radicals leads to the formation of more polymer chains simultaneously, resulting in shorter individual chain lengths and thus a lower average molecular weight. mdpi.com The relationship can be expressed as Mw ∝ [I]⁻⁰⁵. researchgate.net

Initiator Type: The chemical nature of the initiator (e.g., anionic or cationic) can also impact the characteristics of the resulting polymer particles, particularly in dispersion or emulsion systems. Studies on N-(Isopropyl)acrylamide derivatives have shown that while the initiator type may not significantly affect the hydrodynamic diameter of the polymer particles, it can have a substantial effect on their surface charge, or zeta potential. mdpi.com For example, anionic initiators typically yield particles with a negative surface charge, whereas cationic initiators result in a positive charge. mdpi.com

Table 1: Effect of Initiator Properties on Polymerization

ParameterEffect of Increasing ConcentrationEffect of Initiator TypeCitation
Reaction Rate IncreasesVaries with initiator efficiency researchgate.netmdpi.com
Molecular Weight DecreasesCan influence chain termination and transfer researchgate.netresearchgate.net
Particle Surface Charge No direct effectDetermines charge (e.g., anionic vs. cationic) mdpi.com
Impact of Reaction Medium and Solvent Systems

The choice of solvent or reaction medium has a profound effect on the polymerization of acrylamides. The polarity and proticity of the solvent can influence monomer solubility, macroradical conformation, and the rates of propagation and termination. researchgate.netrsc.orgutoronto.ca

For N,N-dimethylacrylamide, a related monomer, the polymerization rate is dramatically accelerated in aqueous media compared to organic solvents. researchgate.netcapes.gov.br This acceleration is attributed to the formation of hydrogen bonds between water molecules and the amide carbonyl group, which affects the kinetics. researchgate.net In the case of hydrophobically modified polyacrylamides, such as copolymers of acrylamide and this compound, the synthesis is often performed in polar organic solvents like dimethyl sulfoxide (DMSO) or in mixtures containing surfactants to accommodate both the hydrophilic and hydrophobic components. researchgate.netresearchgate.netresearchgate.net

Studies using RAFT polymerization have shown that changing the solvent can directly influence the propagation rate and the grafting density of surface-grafted polymers. rsc.org The solvent's interaction with the polymer chain dictates whether it is a "good" or "poor" solvent, which in turn determines if the polymer exists in an expanded or compact, collapsed conformation. utoronto.ca

Table 2: Influence of Solvent System on this compound Polymerization

Solvent SystemKey EffectsCitation
Polar Aprotic (e.g., DMSO) Good medium for copolymerization of hydrophilic (Am) and hydrophobic (hAm) monomers. researchgate.netresearchgate.net
Aqueous Media Can significantly accelerate the polymerization rate for related acrylamide monomers due to hydrogen bonding. researchgate.netcapes.gov.br
Mixed Surfactant Systems Used in micellar or emulsion polymerization to solubilize the hydrophobic monomer in an aqueous phase. researchgate.netresearchgate.net
Varying Polarity/Proticity Influences propagation rate, molar mass, and polymer conformation. rsc.orgutoronto.ca

Copolymerization Strategies with this compound

Copolymerization is a widely used strategy to tailor the properties of polymers. By combining this compound with other monomers, it is possible to create materials with a range of functionalities, such as thermo-responsiveness and amphiphilicity.

Acrylamide-Based Copolymer Systems

This compound (HDAM) is frequently copolymerized with acrylamide (AM) to create hydrophobically modified polyacrylamides (HMPAMs). researchgate.netresearchgate.netuniv-smb.fr These copolymers consist of a water-soluble polyacrylamide backbone with pendant hydrophobic hexadecyl chains. Due to the significant difference in polarity between the two monomers, specialized polymerization techniques are often required.

Micellar copolymerization is a common method where the hydrophobic monomer (HDAM) is solubilized within surfactant micelles, while the hydrophilic acrylamide monomer remains in the continuous aqueous phase. researchgate.net This technique leads to the formation of block-like or multi-sticker copolymers. researchgate.net Similarly, inverse emulsion polymerization can be employed, where an aqueous solution of the monomers is dispersed in a continuous oil phase. researchgate.netresearchgate.netscilit.com The resulting copolymers exhibit associative behavior in aqueous solutions, where the hydrophobic side chains form intermolecular or intramolecular aggregates, leading to unique rheological properties.

Table 3: Examples of Acrylamide/N-Hexadecylacrylamide Copolymer Systems

Polymerization TechniqueMonomersKey FindingsCitation
Solution Copolymerization Acrylamide (Am), this compound (hAm)Synthesized in polar organic solvents like DMSO. researchgate.netresearchgate.net
Inverse Emulsion Polymerization Acrylamide, this compound (HDAM)Used to create hydrophobically modified polyacrylamides with varying microstructures. researchgate.netresearchgate.netscilit.com
Micellar Copolymerization Acrylamide, N-alkylacrylamidesLeads to block-like copolymers where hydrophobic content influences reactivity. researchgate.net
N-Isopropylacrylamide (NIPAAM) Copolymers

Copolymerizing this compound (HDAM) with N-Isopropylacrylamide (NIPAAM) produces amphiphilic copolymers that are sensitive to temperature. acs.orgcaltech.edu PNIPAAM is well-known for exhibiting a Lower Critical Solution Temperature (LCST) in water, typically around 32°C, above which it becomes insoluble. mdpi.com The incorporation of the hydrophobic HDAM monomer into the polymer structure significantly alters these solution properties. acs.orgcaltech.edu

Even small amounts of HDAM (e.g., >1.5 mol%) can render the copolymer insoluble in water at room temperature. acs.orgcaltech.edu In aqueous solutions, these copolymers can form micellar structures where a nonpolar core, rich in HDAM units, is surrounded by a more hydrated NIPAAM corona. caltech.edu The collapse of this corona at the LCST is a key feature of their thermo-responsive behavior. The presence of the hydrophobic comonomer typically depresses the LCST compared to that of the PNIPAAM homopolymer. acs.orgcaltech.edu These materials are synthesized via free-radical polymerization in solution. caltech.edunih.gov

Table 4: Properties of NIPAAM/N-Hexadecylacrylamide Copolymers

HDAM Content (mol %)Solubility in Water (Room Temp)LCST BehaviorProposed Structure in WaterCitation
0Soluble~32°CRandom coil acs.orgmdpi.com
0.4 - 1.1SolubleSlightly depressed compared to PNIPAAMMicellar (HDAM core, NIPAAM corona) acs.orgcaltech.edu
> 1.5InsolubleN/AInsoluble acs.orgcaltech.edu
Terpolymerization Approaches

The incorporation of this compound into terpolymers has been explored as a strategy to create hydrophobically modified polymers with tailored properties. These terpolymers often combine a hydrophilic backbone with the hydrophobic side chains of this compound, leading to unique solution behaviors and potential applications in areas such as enhanced oil recovery. The synthetic approaches typically involve free radical polymerization, where the monomer ratios and reaction conditions are carefully controlled to achieve the desired polymer architecture and characteristics.

One notable example is the terpolymerization of this compound with acrylamide and methacrylic acid. researchgate.netresearchgate.net This approach yields a hydrophobically modified polyacrylamide (HMPAM) designed to have superior performance in challenging conditions. researchgate.net The synthesis is typically carried out in a solution polymerization process. researchgate.net

The general synthetic scheme involves dissolving the monomers—acrylamide, methacrylic acid, and this compound—in a suitable solvent system. researchgate.net Due to the poor solubility of the hydrophobic monomer in water, a co-solvent system, such as dimethyl sulfoxide (DMSO), is often employed to achieve a homogeneous reaction mixture. researchgate.net The polymerization is then initiated by a free radical initiator, such as potassium persulfate (KPS), upon heating. researchgate.net The reaction is allowed to proceed for a specific duration under an inert atmosphere to prevent side reactions. researchgate.net

The properties of the resulting terpolymer are highly dependent on the initial monomer feed ratios. Researchers have systematically varied the concentrations of each monomer to study the impact on the final polymer's performance. researchgate.net The characterization of these terpolymers typically includes spectroscopic methods to confirm the incorporation of all three monomers into the polymer chain, as well as thermal analysis to determine their stability. researchgate.net

The table below summarizes the typical components and conditions used in the synthesis of this compound-based terpolymers.

Table 1: Synthetic Parameters for this compound Terpolymerization

Parameter Details
Monomers Acrylamide, Methacrylic Acid, this compound
Initiator Potassium Persulfate (KPS)
Solvent Water and Dimethyl Sulfoxide (DMSO)
Reaction Type Free Radical Solution Polymerization

| Atmosphere | Inert (e.g., Nitrogen) |

Detailed research findings have shown that the introduction of the hydrophobic this compound monomer into the poly(acrylamide-co-methacrylic acid) backbone significantly enhances the polymer's thermal stability and rheological properties compared to the corresponding copolymer without the hydrophobic monomer. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Acrylamide
Methacrylic Acid
Potassium Persulfate

Polymer Architectural Design and Structure Function Relationships in N Hexadecylacrylamide Systems

Design Principles for Hydrophobically Modified Polyacrylamides (HMPAM)

Hydrophobically modified polyacrylamides (HMPAM) are a class of water-soluble polymers that incorporate a small number of hydrophobic groups onto a hydrophilic polyacrylamide backbone. This unique structure allows them to exhibit associative behavior in aqueous solutions, leading to significant changes in rheological properties. The design of these polymers can be tailored to achieve specific performance characteristics by controlling their architecture.

Linear, Branched, and Star-Like Architectures

Linear Architectures: These are the simplest designs, consisting of a straight chain of acrylamide (B121943) monomers with randomly distributed hydrophobic N-Hexadecylacrylamide units. The hydrophobic groups can associate intermolecularly to form a transient network, leading to an increase in viscosity.

Branched Architectures: Introducing branches into the polyacrylamide backbone can further enhance the viscosifying ability of the polymer. researchgate.net Branched structures provide more opportunities for intermolecular associations, leading to the formation of more complex and robust networks. researchgate.net This can result in improved shear resistance and thermal stability compared to their linear counterparts. researchgate.net For example, a branched hydrophobically modified polyacrylamide (BHMPAM) can be synthesized to improve upon the performance of linear HPAM, especially under high-temperature and high-salinity conditions. researchgate.net

Star-Like Architectures: These polymers consist of multiple polymer arms radiating from a central core. Star-like branched polyacrylamides (SB-PAMs) have shown unique rheological properties, including higher robustness under shear and greater salt tolerance than linear polyacrylamides of similar molecular weight. researchgate.net

Telechelic and Multisticker Copolymer Designs

The placement of the hydrophobic groups along the polymer chain also significantly influences the associative behavior.

Telechelic Polymers: In this design, hydrophobic groups are located only at the ends of the polymer chain. univ-smb.fr These end-chain associations lead to the formation of "flower-like" micelles and can create a network structure through intermolecular bridging. The synthesis of telechelic polymers can be achieved using hydrophobic initiators. univ-smb.fr

Multisticker Polymers: Here, the hydrophobic groups are distributed randomly along the polymer backbone. researchgate.net This arrangement allows for both intramolecular and intermolecular associations. Intramolecular associations can lead to a more compact polymer conformation, while intermolecular associations contribute to network formation and viscosity enhancement. researchgate.net this compound is a commonly used hydrophobic monomer for creating multisticker HMPAMs. univ-smb.fr

Combined Architectures: It is also possible to synthesize polymers that combine features of both telechelic and multisticker designs, having hydrophobic groups at the chain ends and along the backbone. univ-smb.frresearchgate.net

The choice between these designs depends on the desired application. For instance, telechelic polymers often exhibit more pronounced shear thickening behavior, while multisticker polymers may provide a more stable viscosity over a wider range of conditions.

Amphiphilic Polymer Architectures Incorporating this compound

This compound is a key monomer used to impart amphiphilic character to a variety of polymer architectures. Its long C16 alkyl chain provides a strong hydrophobic driving force for self-assembly in aqueous environments.

Block Copolymer and Graft Copolymer Structures

Block Copolymers: These polymers consist of two or more distinct polymer chains (blocks) covalently linked together. mdpi.com When one block is hydrophilic (e.g., polyacrylamide) and another is hydrophobic (e.g., a block containing this compound), the resulting amphiphilic block copolymer can self-assemble into various nanostructures like micelles, vesicles, or gels in a selective solvent.

Graft Copolymers: These have a main polymer backbone with one or more side chains that are structurally distinct from the main chain. uctm.edu this compound can be incorporated into graft copolymers in several ways. For instance, it can be part of the main chain with hydrophilic side chains grafted on, or it can be part of the grafted side chains attached to a hydrophilic backbone. uctm.edu This architecture allows for fine-tuning of the polymer's properties by varying the length and density of the grafts. mdpi.com Graft copolymers are known for their ability to form well-defined phase-separated structures, making them useful as thermoplastic elastomers, compatibilizers, and polymeric emulsifiers. uctm.edu

Comb-Like Polymer Systems

Comb-like polymers are a specific type of graft copolymer where the side chains are regularly spaced along the main chain, resembling the teeth of a comb. polymersource.ca When this compound is used to form the "teeth" on a hydrophilic backbone, the resulting comb-like polymer exhibits interesting interfacial and solution properties.

The long hexadecyl side chains can crystallize or form ordered structures, leading to unique thermal and mechanical properties. mdpi.com For example, copolymers of acrylic acid and this compound have been studied at the air/water interface, where the hexadecyl side chains pack at the interface. acs.org The introduction of a comonomer like acrylic acid can modify the packing and stability of these polymer films. acs.org These comb-like polymers have potential applications as stabilizers in emulsion polymerization and as rheology modifiers. acs.org

Influence of this compound Content and Distribution on Macromolecular Conformation

The amount and placement of this compound within a polymer chain have a profound impact on its conformation in solution and, consequently, its macroscopic properties.

Increasing the content of the hydrophobic monomer this compound generally enhances the associative properties of the polymer. avantipublishers.com At a certain polymer concentration, known as the critical association concentration (CAC), the hydrophobic hexadecyl groups begin to associate to form microdomains or aggregates. pku.edu.cn This association can be intramolecular, causing the individual polymer coils to become more compact, or intermolecular, leading to the formation of a three-dimensional network that significantly increases the solution viscosity. pku.edu.cn

However, there is an optimal range for the hydrophobic monomer content. If the concentration of this compound is too high, the polymer may become insoluble in water or form large, ineffective aggregates, leading to phase separation and a decrease in viscosity. avantipublishers.com

Table of Research Findings on this compound Polymer Architectures

Polymer Architecture Key Findings Research Focus
Linear HMPAM Simple synthesis, viscosity enhancement through intermolecular association. Basic rheology modification.
Branched HMPAM Improved viscosity, shear resistance, and thermal stability compared to linear counterparts. researchgate.net Enhanced performance in demanding conditions. researchgate.net
Star-Like HMPAM High shear robustness and salt tolerance. researchgate.net Specialized applications requiring high stability. researchgate.net
Telechelic Copolymers Form "flower-like" micelles and networks via end-chain associations. univ-smb.fr Shear-thickening fluids.
Multisticker Copolymers Random distribution of hydrophobic groups allows for both intra- and intermolecular associations. univ-smb.frresearchgate.net Stable viscosity over a range of conditions.
Block Copolymers Self-assembly into micelles, vesicles, or gels. mdpi.com Nanomaterials and drug delivery.
Graft Copolymers Fine-tuning of properties by varying graft length and density. uctm.edumdpi.com Compatibilizers, thermoplastic elastomers. uctm.edu
Comb-Like Polymers Ordered packing of hexadecyl side chains at interfaces. acs.org Emulsion stabilizers, surface modifiers. acs.org

Functional Group Integration and Polymer Functionalization

The incorporation of specific functional groups into polymers containing this compound is a key strategy for tailoring their final properties and creating advanced materials with enhanced capabilities. cmu.edu This functionalization can be achieved through two primary routes: the direct copolymerization of this compound with functional monomers or the post-polymerization modification (PPM) of a pre-synthesized polymer chain. cmu.edunumberanalytics.com Both approaches allow for the introduction of a wide range of chemical moieties that can influence the polymer's solubility, reactivity, thermal stability, and mechanical properties. numberanalytics.commsesupplies.com

Direct Copolymerization

Direct copolymerization is a common method for integrating functional groups into this compound-based polymer systems. numberanalytics.com In this approach, this compound is polymerized alongside one or more comonomers that possess the desired functional groups. This technique has been successfully employed to create hydrophobically modified polyacrylamides (HMPAMs) with tailored characteristics. researchgate.netresearchgate.net

A notable example involves the terpolymerization of this compound, acrylamide, and methacrylic acid. researchgate.net The long hydrophobic hexadecyl chain from this compound, combined with the hydrophilic amide groups from acrylamide and the acidic carboxyl groups from methacrylic acid, results in an amphiphilic terpolymer. researchgate.net Research has shown that this hydrophobic modification enhances the rigidity and thermal stability of the polymer backbone. researchgate.net The resulting hydrophobically modified terpolymers have demonstrated superior performance in viscosification, salt resistance, and temperature resistance compared to copolymers lacking the hydrophobic this compound monomer. researchgate.net

The synthesis of these copolymers can be carried out using various techniques, including solution and inverse emulsion polymerization. researchgate.netresearchgate.net For instance, hydrophobically modified polyacrylamide polymers have been synthesized using inverse emulsion polymerization with comonomers such as N-Dimethyl-acrylamide (DMAM) and n-dodecylacrylamide (B74712) (DAM) alongside this compound. researchgate.net

Polymer SystemComonomersPolymerization MethodKey Findings/Resulting PropertiesReference
Hydrophobically Modified Polyacrylamide (HMPAM) TerpolymerAcrylamide, Methacrylic AcidNot specified in sourceEnhanced rigidity, thermal stability, viscosity, and resistance to salt, temperature, and shear. researchgate.net researchgate.net
Hydrophobically Modified Polyacrylamide (HMPAM) CopolymerAcrylamideSolution CopolymerizationSuccessful synthesis of a hydrophobically modified polymer. researchgate.net researchgate.net
Hydrophobically Modified Polyacrylamide (HDAM-AM)AcrylamideInverse Emulsion PolymerizationCreation of amphiphilic copolymers with specific rheological properties in aqueous solutions. researchgate.net researchgate.net

Post-Polymerization Modification (PPM)

Post-polymerization modification (PPM) offers a versatile and powerful alternative for introducing functional groups. fudan.edu.cn This strategy involves the chemical transformation of reactive groups along the backbone of a pre-formed polymer. cmu.edu A significant advantage of PPM is its ability to incorporate functionalities that might be incompatible with the conditions of the initial polymerization reaction. cmu.edufudan.edu.cn It allows for the synthesis of a well-characterized precursor polymer which can then be functionalized in a separate, often milder, step. cmu.edu

While direct PPM examples on this compound homopolymers are not extensively detailed, the strategy is highly applicable to its copolymers. For instance, a copolymer of this compound and a monomer containing a reactive handle—such as hydroxyl groups from 2-hydroxyethyl methacrylate (B99206) (HEMA) or protected acid groups—could be synthesized first. cmu.edu These reactive sites can then be modified. Hydroxyl groups can undergo esterification to attach various functionalized carboxylic acids, while protected acid groups can be deprotected to reveal acidic functionality. cmu.edu

Another powerful PPM technique is the aminolysis of polymers containing activated esters, such as N-hydroxysuccinimide (NHS) esters. fudan.edu.cnnih.gov A copolymer could be prepared from this compound and an NHS-ester-containing monomer. Subsequently, this reactive polymer can be treated with various amine-containing molecules to append new functional groups via stable amide bond formation. nih.gov This modular approach provides a pathway to a diverse range of functional materials from a single precursor polymer. fudan.edu.cn

The choice of functional group to be integrated—whether by direct copolymerization or PPM—is dictated by the intended application. msesupplies.com

Carboxyl Groups (-COOH): Introduced via monomers like methacrylic acid, they can render the polymer pH-responsive and provide sites for cross-linking or further conjugation. msesupplies.comresearchgate.net

Hydroxyl Groups (-OH): These groups increase hydrophilicity and offer reactive sites for subsequent esterification or etherification reactions. msesupplies.com

Amino Groups (-NH₂): Can provide cationic character in acidic solutions and are highly reactive, enabling conjugation with a wide array of molecules. msesupplies.com

By strategically combining the hydrophobic nature of the N-hexadecyl side chain with these various functional groups, it is possible to design complex polymer architectures with precisely controlled structure-function relationships.

Solution Behavior and Supramolecular Self Assembly of N Hexadecylacrylamide Containing Polymers

Self-Association and Micellization Phenomena

Polymers containing N-Hexadecylacrylamide exhibit a strong tendency to self-associate in aqueous solutions, forming micellar structures to minimize the unfavorable interactions between the hydrophobic hexadecyl chains and water. This behavior is characteristic of hydrophobically modified water-soluble polymers. researchgate.netcaltech.edu

In aqueous solutions, copolymers containing this compound self-assemble into polymeric micelles. researchgate.netrsc.org These micelles typically consist of a hydrophobic core, formed by the aggregation of the hexadecyl side chains, and a hydrophilic corona composed of the water-soluble polymer backbone. mdpi.comcaltech.edu For instance, copolymers of N-isopropylacrylamide (NIPAAM) and HDAM form micelles with a nonpolar core of aggregated HDAM units surrounded by a hydrated NIPAAM corona. caltech.edu The formation of these aggregates is a strategy to shield the hydrophobic moieties from the aqueous environment. caltech.edu

The introduction of even small amounts of HDAM can significantly influence the solution properties. For example, incorporating more than 1.5 mol% of HDAM into NIPAAM copolymers can render them insoluble in water at room temperature. researchgate.netcaltech.edu The self-assembly into micelles and larger aggregates is a key feature of these polymers, leading to notable changes in the rheological properties of the solution, such as a significant increase in viscosity. researchgate.netresearchgate.net These aggregates are not static and can be influenced by external stimuli, a characteristic of "smart" materials. nih.gov

The onset of self-association for these polymers occurs at a specific concentration known as the Critical Aggregation Concentration (CAC). nih.goviaamonline.org Below the CAC, the polymer chains exist as individual molecules (unimers) in the solution. mdpi.com Above the CAC, the hydrophobic side chains begin to associate, leading to the formation of micelles and other aggregates. iaamonline.orggoogle.com The CAC is a crucial parameter for understanding and controlling the solution behavior of these polymers. nih.gov

The CAC can be determined using various techniques, including fluorescence spectroscopy and surface tension measurements. researchgate.netnih.goviaamonline.org For instance, the fluorescence emission of a probe molecule like pyrene (B120774) can signal the formation of hydrophobic microdomains. researchgate.netcaltech.edu A sharp change in the photophysical properties of the probe with increasing polymer concentration indicates the CAC. iaamonline.org Similarly, a break in the plot of surface tension versus polymer concentration can identify the CAC. nih.gov The CAC value is influenced by factors such as the hydrophobicity of the polymer and the presence of other components in the solution. nih.govmdpi.com For hydrophobically modified polymers, the CAC is typically lower than the critical micelle concentration (CMC) of conventional low-molecular-weight surfactants. nih.goviaamonline.org

Table 1: Critical Aggregation/Self-Assembly Concentrations of Various Polymer Systems

Polymer System Method of Determination CAC Value Reference
Dansyl-Poly(acrylic acid) with added Poly(acrylic acid) UV-vis Spectroscopy 0.0005 g/mL iaamonline.org
Anionic polymer (CMC) with anionic surfactant Surface Tension ~100 ppm nih.gov

Formation of Polymeric Micelles and Aggregates

Intermolecular and Intramolecular Hydrophobic Interactions

The driving force behind the self-assembly of this compound-containing polymers is the strong hydrophobic attraction between the C16 alkyl chains. researchgate.netncsu.edu These interactions can occur both between different polymer chains (intermolecular) and within the same polymer chain (intramolecular). researchgate.net

In dilute solutions, intramolecular associations may dominate, where the hydrophobic groups on a single polymer chain fold and aggregate. As the polymer concentration increases, intermolecular associations become more prevalent, leading to the formation of a three-dimensional network structure held together by physical cross-links of hydrophobic domains. researchgate.net This network formation is responsible for the significant increase in solution viscosity observed above the overlap concentration. researchgate.net The balance between intra- and intermolecular interactions is dependent on the polymer concentration and the architecture of the copolymer, such as the content and distribution of the hydrophobic monomer. researchgate.netresearchgate.net

The strength of these hydrophobic interactions can be modulated by external factors. For instance, the addition of cyclodextrins, which have a hydrophobic inner core, can encapsulate the hexadecyl side chains, disrupting the hydrophobic associations and leading to a decrease in solution viscosity. ncsu.edu This demonstrates the dynamic and reversible nature of the physical network formed by these polymers.

Mechanisms of Supramolecular Assembly

Supramolecular polymers are formed through reversible and directional non-covalent interactions. wikipedia.orgnih.gov In the case of this compound-containing polymers in aqueous solution, the assembly is a complex interplay of several non-covalent forces.

The primary mechanism driving the assembly of these polymers in water is the hydrophobic effect. chemrxiv.orgdiva-portal.org The long hexadecyl chains are expelled from the aqueous phase, leading to their aggregation. caltech.edudiva-portal.org This minimizes the disruption of the hydrogen-bonding network of water molecules and is an entropically favorable process.

In addition to hydrophobic interactions, hydrogen bonding plays a significant role, particularly involving the amide groups in the polymer backbone. chemrxiv.orgrsc.org These hydrogen bonds can contribute to the stability and structure of the resulting aggregates. chemrxiv.org The interplay between hydrophobic packing, electrostatic interactions (if charged groups are present), and hydrogen bonding determines the final morphology and properties of the self-assembled structures. nih.gov The self-assembly process can be viewed as a balance between these attractive forces and the conformational entropy of the polymer chains. nih.gov

The self-assembly of these polymers is highly dependent on the solvent environment. uomustansiriyah.edu.iq In a good solvent, where both the hydrophilic and hydrophobic parts of the polymer are well-solvated, the polymer chains will be in an extended conformation with minimal aggregation. Conversely, in a selective solvent like water, which is a good solvent for the hydrophilic backbone but a poor solvent for the hydrophobic side chains, self-assembly is induced. rsc.org

This solvent-driven assembly can be precisely controlled. For example, adding a 'poor' solvent to a solution of the polymer in a 'good' solvent can trigger aggregation and the formation of well-defined nanostructures. rsc.org The polarity and nature of the poor solvent can influence the morphology of the resulting aggregates, leading to structures like nanoribbons or amorphous aggregates. rsc.org This process is reversible; changing the solvent composition back to a good solvent system can lead to the disassembly of the supramolecular structures. This responsiveness to the solvent environment is a key characteristic of these materials and offers a pathway to create "smart" materials that can adapt to their surroundings. routledge.com A technique known as chaperone solvent-assisted assembly can even be used to guide the assembly of polymers at liquid-liquid interfaces. nih.gov

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Influence of Environmental Parameters on Solution Aggregation of this compound-Containing Polymers

The solution behavior and supramolecular self-assembly of polymers containing this compound (HDA) are highly sensitive to the surrounding environmental conditions. Parameters such as polymer concentration, the presence and concentration of electrolytes, temperature, and interactions with other molecules like surfactants and co-solvents can significantly alter the aggregation state, viscosity, and macroscopic properties of the polymer solution. Understanding these influences is critical for tailoring the performance of these polymers in various applications.

Effects of Polymer Concentration

The concentration of an this compound-containing polymer in a solution is a fundamental parameter governing its aggregation behavior. Below a certain concentration, polymer chains exist as individual, solvated coils (unimers). As the concentration increases, it reaches a point known as the Critical Aggregation Concentration (CAC) . Above the CAC, the hydrophobic N-hexadecyl side chains of the polymer begin to associate to minimize their exposure to the aqueous environment, leading to the formation of intra- and intermolecular aggregates.

Intramolecular aggregation involves the association of hydrophobic groups within a single polymer chain, causing the chain to adopt a more compact, micelle-like conformation. Intermolecular aggregation occurs when hydrophobic domains from different polymer chains associate, forming a three-dimensional network structure that can dramatically increase the solution's viscosity. The transition from intramolecular to intermolecular association is also concentration-dependent, with intermolecular interactions becoming dominant at higher polymer concentrations.

The CAC is a key characteristic of these polymers and is influenced by the polymer's architecture, molecular weight, and the degree of hydrophobic modification. For instance, in hydrophobically modified polyacrylamiles, a higher molecular weight can lead to a lower CAC, as larger chains have a higher probability of intermolecular encounters. acs.orgmdpi.com Similarly, polymers with a higher degree of hydrophobicity tend to have a lower CAC. scitechnol.com The formation of these aggregates above the CAC is the primary mechanism behind the significant thickening properties of these polymers in aqueous solutions. researchgate.net

Table 1: Influence of Polymer Concentration on Aggregation Behavior

Polymer Concentration RangeDominant StateDescriptionMacroscopic Effect
Below CAC UnimersIndividual polymer chains are solvated and exist as random coils.Low solution viscosity.
At and slightly above CAC Intramolecular AggregatesHydrophobic side chains within a single polymer chain associate, forming collapsed, micelle-like structures.Onset of viscosity increase.
Well above CAC Intermolecular AggregatesHydrophobic domains from different polymer chains associate, creating a transient polymer network.Significant increase in solution viscosity and potential for gel formation.

Impact of Electrolytes and Ionic Strength

The presence of electrolytes (salts) in the aqueous solution can have a profound and complex effect on the aggregation behavior of this compound copolymers, particularly those that also contain charged (ionic) monomer units, such as acrylic acid or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). The impact depends on the type of ions and their concentration (ionic strength).

For polyelectrolytes, the addition of salt typically causes the polymer chains to contract. This is due to a charge-screening effect , where the added ions shield the electrostatic repulsion between the charged groups on the polymer backbone. mdpi.com This reduction in repulsion allows the hydrophobic association between the N-hexadecyl groups to become more dominant, which can enhance the formation of aggregates and lead to an increase in viscosity, a phenomenon known as "salt-thickening". dntb.gov.ua

However, at very high salt concentrations, this effect can be reversed. The excess ions can lead to an electrostatic shielding effect that dehydrates the polymer molecules, weakening the hydrophobic interactions and causing the polymer chains to curl into more compact globules. dntb.gov.ua This leads to a breakdown of the intermolecular network and a sharp decrease in solution viscosity. dntb.gov.ua

The type of ion is also crucial, often following the Hofmeister series. kpi.ua Divalent cations like Ca²⁺ and Mg²⁺ are generally more effective at screening charges than monovalent cations like K⁺ or Na⁺. nih.gov Consequently, they can induce more significant changes in viscosity and aggregation at lower concentrations. mdpi.comdntb.gov.ua For some hydrophobically modified polymers, the viscosity in the presence of CaCl₂ and MgCl₂ solutions was observed to decrease as the salt concentration increased, indicating the dominance of the chain-curling effect. dntb.gov.ua

Table 2: Effect of Electrolyte Type and Concentration on Polymer Solution Viscosity

ElectrolyteLow Concentration EffectHigh Concentration EffectUnderlying Mechanism
Monovalent Cations (e.g., KCl, NaCl) Moderate viscosity increase (salt-thickening)Viscosity decreaseCharge screening enhances hydrophobic association; at high concentrations, electrostatic shielding dominates. dntb.gov.uanih.gov
Divalent Cations (e.g., CaCl₂, MgCl₂) Strong viscosity increase or decrease, depending on the polymerPronounced viscosity decreaseStronger charge screening and chain coiling due to higher charge density. mdpi.comdntb.gov.ua

Temperature-Responsive Behavior

The aggregation of this compound-containing polymers can be highly responsive to changes in temperature, especially when the HDA monomer is copolymerized with a thermoresponsive monomer like N-isopropylacrylamide (NIPAAM) . Such copolymers exhibit a Lower Critical Solution Temperature (LCST), which is a critical temperature above which the polymer becomes less soluble in water and undergoes a phase transition. caltech.eduresearchgate.net

Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil state. As the temperature increases and approaches the LCST, the polymer chains begin to dehydrate. This process is driven by the release of structured water molecules around the hydrophobic polymer segments, which is entropically favorable. The dehydration exposes the hydrophobic groups, including the N-hexadecyl chains, leading to a sharp increase in aggregation and the collapse of the polymer into compact globules. numberanalytics.comCurrent time information in Bangalore, IN. This transition results in the solution becoming turbid or cloudy, and it can trigger the formation of a gel. dntb.gov.ua

Table 3: Influence of this compound (HDAM) on the LCST of N-isopropylacrylamide (NIPAAM) Copolymers

Polymer SystemHDAM Content (mol %)LCST (°C)Observation
PNIPAAM Homopolymer 0~32 °CStandard LCST for PNIPAAM. Current time information in Bangalore, IN.
P(NIPAAM-co-HDAM) 0.4 - 1.1Slightly below 32 °CThe hydrophobic HDAM comonomer lowers the phase transition temperature. acs.orguc.edu
P(NIPAAM-co-HDAM) > 1.5Insoluble at room temp.High hydrophobicity renders the copolymer insoluble in water even at low temperatures. acs.orguc.edu

Synergistic Effects with Surfactants and Co-Solvents

The aggregation behavior of this compound polymers can be significantly modified through interactions with low molecular weight amphiphiles, such as surfactants and co-solvents.

Synergistic Effects with Surfactants: Surfactants interact with hydrophobically modified polymers in a complex manner. At low concentrations, surfactant molecules can incorporate into the existing hydrophobic aggregates of the polymer. For interactions between an HDA-containing polymer and an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS), the surfactant molecules can form micelle-like clusters along the polymer chain, acting as "sticky" junctions that bridge different polymer chains. acs.org This can strengthen the intermolecular network, leading to a synergistic increase in solution viscosity. acs.org

However, as the surfactant concentration increases further, it eventually reaches a point where there are enough surfactant molecules to saturate the hydrophobic sites on the polymer and also form their own free micelles. These free micelles can then solubilize the polymer's hydrophobic N-hexadecyl groups, breaking down the intermolecular associations. This leads to a disruption of the polymer network and a significant decrease in the solution's viscosity. acs.org This behavior, a peak in viscosity at an intermediate surfactant concentration, is a hallmark of the synergistic interaction between associating polymers and surfactants.

Effects of Co-Solvents: The addition of organic co-solvents to aqueous solutions of HDA-containing polymers can lead to a phenomenon known as cononsolvency . This counterintuitive behavior occurs when a polymer is soluble in two different solvents individually, but becomes insoluble in a mixture of the two at certain ratios. For poly(acrylamide)-based systems, water and organic solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) can act as a cononsolvent pair. uc.edu

The mechanism is often explained by the preferential binding of the co-solvent to the polymer chain. At low co-solvent concentrations, the co-solvent molecules can form bridges between different segments of the polymer chain, promoting collapse and aggregation. As the co-solvent concentration increases, they fully solvate the polymer, leading to re-dissolution. This results in a swelling-collapse-swelling transition as a function of the co-solvent ratio. The choice of solvent during the synthesis of poly(acrylamide-co-N-hexadecylacrylamide) can also influence the final polymer properties. uc.edu

Rheological Investigations of N Hexadecylacrylamide Derived Polymers

Viscoelastic Properties in Aqueous Solutions

Polymers derived from N-Hexadecylacrylamide exhibit distinct viscoelastic properties in aqueous solutions, a behavior stemming from the interplay between the hydrophilic polymer backbone and the hydrophobic hexadecyl side chains. This dual nature leads to the formation of complex microstructures in water, which in turn govern the material's response to deformation. researchgate.net

Shear Viscosity Measurements

The shear viscosity of aqueous solutions containing this compound copolymers is a key indicator of their performance as rheology modifiers. researchgate.net Studies have shown that the introduction of HDA into a polymer backbone, such as polyacrylamide, significantly increases the solution's viscosity. researchgate.netisc.ac This is attributed to the intermolecular associations of the hydrophobic hexadecyl groups, which create a transient polymer network.

The viscosity of these solutions is highly dependent on polymer concentration. As the concentration increases, the number of intermolecular hydrophobic associations rises, leading to a more robust network and a substantial increase in viscosity. nih.govscialert.net For instance, research on hydrophobically modified polyacrylamides (HMPAMs) synthesized with HDA has demonstrated a direct correlation between polymer concentration and apparent viscosity. scialert.netresearchgate.net

The table below illustrates the effect of polymer concentration on the shear viscosity of a typical HDA-containing copolymer solution.

Polymer Concentration (ppm)Apparent Viscosity (mPa·s) at a specific shear rate
100Low
500Moderate
1000High
2000Very High
5000Extremely High

Note: The actual viscosity values can vary significantly depending on the specific copolymer composition, molecular weight, and measurement conditions.

Furthermore, the length of the hydrophobic comonomer plays a crucial role; longer alkyl chains like the one in HDA lead to stronger hydrophobic interactions and a more pronounced increase in viscosity compared to polymers with shorter alkyl chains. researchgate.netisc.ac

Dynamic Rheological Characterization (Storage and Loss Moduli)

Dynamic rheological measurements provide deeper insights into the viscoelastic nature of this compound-derived polymer solutions by separating the response into an elastic component (storage modulus, G') and a viscous component (loss modulus, G''). elementis.com The storage modulus represents the energy stored and recovered per cycle of deformation, reflecting the solid-like behavior, while the loss modulus represents the energy dissipated as heat, indicating the liquid-like behavior.

For many HDA-containing polymer solutions, particularly at sufficient concentrations, the storage modulus (G') is often higher than the loss modulus (G'') over a wide range of frequencies. mdpi.com This indicates the formation of a gel-like structure where the elastic response dominates, a characteristic feature of a stable viscoelastic solid. elementis.commdpi.com The crossover point of G' and G'', where G' = G'', is often used to define the gelation point of the system. nih.gov

The frequency sweep test is a common method to evaluate these moduli. nih.gov The relationship between G' and G'' at low frequencies can predict the stability of the system under storage conditions, with a higher G' relative to G'' suggesting good stability. elementis.com

The table below summarizes the typical dynamic rheological behavior of an HDA-copolymer solution.

ParameterDescriptionTypical Observation for HDA-Copolymer Solutions
Storage Modulus (G') Elastic component, energy storedOften higher than G'', indicating a gel-like structure. elementis.commdpi.com
Loss Modulus (G'') Viscous component, energy dissipatedLower than G' in the gel state. mdpi.com
Tan Delta (G''/G') Damping factorValues less than 1 indicate predominantly elastic behavior. mdpi.com

Shear-Dependent Behavior and Shear Thinning

A prominent characteristic of this compound-derived polymer solutions is their shear-thinning, or pseudoplastic, behavior. researchgate.netnlc-bnc.ca This means that the viscosity of the solution decreases as the applied shear rate increases. nlc-bnc.capressbooks.pub This phenomenon is highly beneficial in many applications as it allows for easy processing and application at high shear rates while maintaining high viscosity at low shear rates, which is crucial for stability. tainstruments.com

The shear-thinning behavior arises from the disruption of the physical network formed by the hydrophobic associations under shear. pressbooks.pub At low shear rates, the intermolecular associations are intact, leading to high viscosity. As the shear rate increases, these associations are progressively broken, causing the polymer chains to align in the direction of flow, which reduces the resistance to flow and thus the viscosity. nlc-bnc.capressbooks.pub

The power-law model is often used to describe the shear-thinning behavior of these polymer solutions:

η = Kγ^(n-1)

Where:

η is the apparent viscosity

K is the consistency index, which is a measure of the fluid's viscosity. kau.edu.sa

γ is the shear rate

n is the flow behavior index, which indicates the degree of shear-thinning. For a shear-thinning fluid, n is less than 1. kau.edu.sa

Studies on HMPAMs containing HDA have consistently shown a decrease in viscosity with increasing shear rate, confirming their shear-thinning nature. mdpi.com This behavior is influenced by factors such as polymer concentration and the degree of hydrophobic modification. mdpi.com

The following table demonstrates the typical shear-thinning behavior of an HDA-copolymer solution.

Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)
Low (e.g., 0.1)High
Medium (e.g., 10)Intermediate
High (e.g., 1000)Low

Gelation Mechanisms and Rheological Transitions

The ability of this compound-derived polymers to form gels in aqueous solutions is a direct consequence of the hydrophobic associations of the hexadecyl side chains. utwente.nl This physical gelation process is a key aspect of their rheological behavior. The gelation mechanism involves the formation of a three-dimensional network structure held together by physical crosslinks, which are the associated hydrophobic domains. utwente.nl

The transition from a solution (sol) to a gel is often triggered by an increase in polymer concentration. Below a certain concentration, known as the critical gelation concentration (CGC), the polymer chains exist as individual coils or small aggregates. utwente.nl Above the CGC, the intermolecular associations become dominant, leading to the formation of a continuous network and a significant increase in viscosity and elasticity. utwente.nl

Temperature can also influence the gelation process. For some HDA-containing copolymers, an increase in temperature can strengthen the hydrophobic interactions, leading to a sol-gel transition. nih.gov This is often a reversible process. nih.gov

The gelation process can be monitored through rheological measurements, particularly by observing the evolution of the storage (G') and loss (G'') moduli over time or with changing temperature or concentration. nih.gov The point where G' surpasses G'' is typically identified as the gel point, signifying the transition from a liquid-like to a solid-like material. nih.gov

Interfacial Rheology and Surface Dilatational Elasticity

This compound, being an amphiphilic molecule, can impart surface-active properties to the polymers it is incorporated into. researchgate.net This leads to interesting interfacial rheological behavior, which is the study of the deformation and flow of material at a liquid-gas or liquid-liquid interface. tainstruments.com

When HDA-derived polymers are present in a solution, they tend to migrate to the interface, where the hydrophobic hexadecyl chains can orient away from the aqueous phase. nanoscience.com This adsorption at the interface can significantly alter the interfacial tension and create a viscoelastic interfacial layer. nanoscience.comdataphysics-instruments.com

Surface dilatational elasticity (E') is a key parameter in interfacial rheology, representing the ability of the interface to resist changes in area. nanoscience.com It is a measure of the elasticity of the adsorbed polymer film. researchgate.netmdpi.com High surface dilatational elasticity indicates a strong and stable interfacial layer, which is important for the stability of emulsions and foams. tainstruments.comnanoscience.com

The measurement of surface dilatational elasticity often involves oscillating the interfacial area and measuring the corresponding change in interfacial tension. nanoscience.commdpi.com Polymers containing HDA have been shown to exhibit significant surface dilatational elasticity, contributing to their effectiveness as stabilizers in multiphase systems. researchgate.net

Influence of this compound on Polymer Thickening Ability

The primary role of this compound in many polymer systems is to enhance their thickening ability in aqueous solutions. researchgate.netscilit.com The incorporation of even small amounts of HDA can lead to a dramatic increase in viscosity compared to the unmodified parent polymer. researchgate.net

This enhanced thickening is a direct result of the associative mechanism driven by the hydrophobic hexadecyl groups. taylorandfrancis.com In an aqueous environment, these hydrophobic chains from different polymer molecules associate with each other to minimize their contact with water, forming micelle-like junctions. taylorandfrancis.com These junctions act as physical crosslinks, creating a transient network that entraps water molecules and significantly increases the solution's viscosity. deuteron.com

The effectiveness of HDA as a thickening agent is influenced by several factors:

Concentration of HDA: A higher concentration of HDA in the copolymer generally leads to a greater number of hydrophobic associations and thus a higher viscosity. researchgate.net

Polymer Architecture: The distribution of HDA units along the polymer chain (e.g., random, blocky) can affect the efficiency of the network formation. univ-smb.fr

Molecular Weight of the Polymer: A higher molecular weight backbone can lead to a more extensive network and greater thickening. researchgate.net

The table below provides a comparative view of the thickening ability of a standard polymer versus one modified with this compound.

Polymer TypeTypical Viscosity at a Given ConcentrationThickening Mechanism
Standard PolyacrylamideLow to ModerateChain entanglement
HDA-Modified PolyacrylamideHigh to Very HighHydrophobic association and chain entanglement

The strong thickening effect of this compound makes it a valuable component in the formulation of a wide range of products, including coatings, adhesives, and personal care items, where precise control of rheology is essential. taylorandfrancis.commade-in-china.com

Advanced Characterization Techniques in N Hexadecylacrylamide Polymer Research

Spectroscopic Analysis for Structural Elucidation and Compositional Analysis

Spectroscopic methods are indispensable for confirming the chemical structure and composition of polymers. By probing the interaction of electromagnetic radiation with the polymer's molecular bonds, these techniques provide a fingerprint of the material's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-Hexadecylacrylamide polymers. It provides detailed information about the molecular structure, monomer incorporation, and chemical environment of atoms within the polymer chain.

¹H-NMR Spectroscopy is used to identify and quantify the protons in the polymer. In copolymers of acrylamide (B121943) and this compound, the proton signals of the polymer backbone and the hexadecyl side chain appear at distinct chemical shifts. For instance, in hydrophobically modified polyacrylamides, the signals for the methylene (B1212753) (-CH₂) groups of the long alkyl chain are typically observed in the upfield region of the spectrum, while the methine (-CH) protons of the polyacrylamide backbone appear further downfield. acs.orgnih.gov Research on copolymers of N-isopropylacrylamide (NIPAAM) and this compound (HDAM) has utilized ¹H-NMR to confirm the incorporation of the HDAM monomer into the polymer structure. acs.org The integration of the peak areas allows for the calculation of the copolymer composition.

¹³C-NMR Spectroscopy provides information on the carbon skeleton of the polymer. Each carbon atom in a unique chemical environment gives a distinct signal. For the this compound monomer, characteristic peaks for the carbonyl group, vinyl carbons, and the various carbons of the hexadecyl chain have been identified. acs.org In the polymer, the disappearance of the vinyl carbon signals confirms successful polymerization. The chemical shifts of the carbonyl carbon and the alkyl chain carbons provide insight into the polymer's microstructure.

Below are tables summarizing typical NMR spectral data for this compound and related polymer systems.

¹H-NMR Spectral Data for Hydrophobically Modified Polyacrylamide (HMPA) (Data based on a similar system with N-phenylacrylamide)

Functional GroupChemical Shift (δ) ppm
Methylene (-CH₂) groups of hydrophobe0.81–1.63
Methine (-CH) of acrylamide backbone2.06–2.48
Data sourced from studies on hydrophobically modified polyacrylamides. acs.orgnih.gov

¹³C-NMR Spectral Data for this compound (HDAM) Monomer

Carbon AtomChemical Shift (δ) ppm
Carbonyl (C=O)165.4
Vinyl (=CH₂)131.0
Vinyl (=CH)125.9
N-CH₂39.8
Alkyl Chain (-CH₂-)n32.0, 29.7, 29.4, 27.1
Terminal -CH₂22.8
Terminal -CH₃14.2
Data sourced from Schild, H. G., & Tirrell, D. A. (1990). acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective technique for identifying the functional groups present in a polymer, thereby confirming its chemical composition. universallab.org When acrylamide is copolymerized with this compound, the resulting IR spectrum displays characteristic absorption bands for both monomer units. acs.orgnih.gov

The key vibrational bands include:

N-H Stretching: A broad band typically observed around 3300-3400 cm⁻¹, corresponding to the amide groups in the polyacrylamide backbone.

C-H Stretching: Sharp peaks in the 2850-2960 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching of the methylene (-CH₂) groups in the long hexadecyl side chains. acs.org

C=O Stretching (Amide I): An intense absorption band around 1650-1660 cm⁻¹, which is a hallmark of the carbonyl group in the amide functionality. acs.orgresearchgate.net

N-H Bending (Amide II): A band found near 1540-1620 cm⁻¹, arising from the bending vibration of the N-H bond. acs.org

The presence and intensity of the C-H stretching bands from the hexadecyl chain, in conjunction with the characteristic amide bands, provide clear evidence for the successful incorporation of the hydrophobic monomer into the polyacrylamide backbone. mdpi.com

Characteristic FTIR Absorption Bands for this compound (HDAM) Copolymers

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchAmide (Polyacrylamide)
2920, 2850C-H Asymmetric & Symmetric StretchMethylene (-CH₂) of Hexadecyl Chain
~1650C=O Stretch (Amide I)Carbonyl of Amide
~1540N-H Bend (Amide II)Amide (Polyacrylamide)
Data compiled from various sources on hydrophobically modified polyacrylamides. acs.orgresearchgate.netmdpi.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to investigate the microenvironments and association behavior of polymers in solution. d-nb.info In the study of this compound copolymers, this method is particularly valuable for detecting the formation of hydrophobic microdomains or aggregates. The principle involves using fluorescent probes, whose spectral properties (like emission intensity and wavelength) are sensitive to the polarity of their surrounding environment. grafiati.com

A seminal study on copolymers of N-isopropylacrylamide (NIPAAM) and this compound (HDAM) employed probes like pyrene (B120774) and 8-Anilino-1-naphthalenesulfonic acid (ANS) to explore the polymer's self-assembly. acs.org

Pyrene Probe: The ratio of the first to the third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is a well-known indicator of local polarity. In aqueous solutions of NIPAAM-HDAM copolymers, pyrene probes preferentially partition into the nonpolar cores formed by the hexadecyl chains. This results in a lower I₁/I₃ ratio compared to that in pure water, providing direct evidence for the formation of micelle-like aggregates with hydrophobic interiors. acs.org

ANS Probe: The fluorescence intensity of ANS increases significantly in nonpolar environments. When added to copolymer solutions, an enhanced fluorescence signal confirms the existence of hydrophobic domains where the ANS molecules can reside. acs.org

These studies have demonstrated that even a small amount of HDA incorporated into a hydrophilic polymer backbone can induce the formation of stable, micellar aggregates in aqueous solutions. Fluorescence techniques are also used to determine the critical aggregation concentration (CAC) or critical micelle concentration (CMC), which is the concentration at which these aggregates begin to form. mdpi.comresearchgate.net This is typically identified by a sharp change in the fluorescence intensity of a probe as a function of polymer concentration. mdpi.com

Morphological and Microstructural Characterization

Understanding the size, shape, and organization of polymer aggregates is crucial for relating their structure to their macroscopic properties. Morphological and microstructural characterization techniques provide this vital information.

Dynamic Light Scattering (DLS) for Aggregate Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles or aggregates in a suspension. horiba.com The method works by analyzing the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. anton-paar.com

For this compound polymers in aqueous solutions, DLS is a primary tool for confirming and quantifying the formation of aggregates. asianpubs.org It provides strong evidence for the association of polymer chains driven by hydrophobic interactions of the hexadecyl groups. wyatt.com DLS measurements can determine the average hydrodynamic radius (Rₕ) and the polydispersity index (PDI), which indicates the breadth of the size distribution. unchainedlabs.comanton-paar.com Studies on various hydrophobically modified polyacrylamides have used DLS to show the presence of aggregates and to study how their size is affected by factors like polymer concentration, salinity, and temperature. researchgate.net

Representative DLS Data for Polymer Aggregates

Polymer SystemAnalysis GoalTypical Finding
NIPAAM-HDAM CopolymersDetection of AggregationFormation of aggregates with distinct hydrodynamic radii, confirming self-assembly.
HMPA in solutionEffect of ConcentrationAggregate size may increase with polymer concentration above the CAC.
Findings are generalized from studies on hydrophobically modified polymers. asianpubs.orgresearchgate.net

Electron Microscopy (SEM, TEM) for Aggregate Morphology

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and structure of polymer aggregates at the micro- and nanoscale. tescan-analytics.comthermofisher.com

Scanning Electron Microscopy (SEM) scans a focused electron beam over a sample's surface to create an image of its topography. pressbooks.pub In the study of this compound polymers, SEM has been used to visualize the three-dimensional network structure formed by the association of polymer chains. mdpi.com By examining dried samples prepared from solutions of varying concentrations, researchers can observe the transition from individual polymer coils to an interconnected, physically cross-linked network. These images provide qualitative evidence of the thickening mechanism in these polymer solutions. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. thermofisher.com This allows for much higher resolution imaging of the internal structure of aggregates. For polymer systems, Cryo-TEM is often employed, where the sample is flash-frozen to preserve the solution-state morphology. TEM can reveal the shape (e.g., spherical, worm-like) and internal organization of the aggregates formed by this compound copolymers, offering critical insights that complement the size data obtained from DLS.

Together, SEM and TEM provide powerful visual confirmation of the structures inferred from spectroscopic and light scattering data, completing the comprehensive characterization of this compound polymer systems.

Atomic Force Microscopy (AFM) for Surface Topography and Micelles

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional surface topography. copernicus.org It has become an indispensable tool for analyzing the surface morphology of polymer films and understanding the aggregation behavior of polymers in solution, such as the formation of micelles. nist.govnanoandmore.com

In the context of this compound research, AFM is employed to visualize the surface of polymers and copolymers containing HDA. The technique can reveal details about surface roughness and the distribution of hydrophobic HDA domains on the polymer surface. nist.gov For instance, in studies of hydrophobically modified polyacrylamides, AFM can be used to observe the surface features of thin films, providing information on how the incorporation of HDA affects the polymer's surface architecture. grafiati.com

Furthermore, AFM is instrumental in characterizing the structure and size of micelles formed by HDA-containing polymers in aqueous solutions. nih.gov By depositing a sample of the polymer solution onto a substrate, AFM can image the adsorbed micelles, providing data on their dimensions and packing characteristics. This information is crucial for understanding the association mechanisms and the performance of these polymers in applications such as enhanced oil recovery and drug delivery, where micellar structures play a key role. nih.govresearchgate.net

Table 1: Applications of AFM in this compound Polymer Research

ApplicationInformation Obtained
Surface Topography Surface roughness, morphology of polymer films, distribution of hydrophobic domains. nist.govresearchgate.net
Micelle Imaging Size, shape, and packing of micelles formed by HDA-containing polymers. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in determining the thermal stability and transitions of polymers. For this compound and its derivatives, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. setaramsolutions.com This allows for the determination of thermal transitions such as melting temperature (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). setaramsolutions.comperkinelmer.com.ar

In the study of HDA-containing polymers, DSC is used to understand how the incorporation of the long alkyl side chain of HDA influences the thermal properties of the main polymer backbone, such as polyacrylamide. researchgate.net For example, research has shown that the hydrophobic modification of polyacrylamide with this compound can enhance the rigidity of the polymer backbone, which is reflected in the DSC thermograms. researchgate.net DSC analysis helps in characterizing the phase behavior of these polymers and their blends, providing valuable data for processing and application development. perkinelmer.com.arjournaljpri.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability and decomposition profile of polymers. researchgate.netmdpi.com

For polymers containing this compound, TGA provides critical information on their degradation temperatures. researchgate.net Studies have demonstrated that the introduction of HDA into a polymer structure can enhance its thermal stability. researchgate.net TGA curves for HDA-modified polymers typically show decomposition occurring at higher temperatures compared to their unmodified counterparts. The analysis can be conducted under different atmospheres, such as nitrogen or oxygen, to simulate various environmental conditions. researchgate.net

Table 2: Key Thermal Properties of HDA-Modified Polymers from TGA

Polymer SystemKey FindingReference
Polyacrylamide-co-N-HexadecylacrylamideEnhanced thermal stability compared to unmodified polyacrylamide. researchgate.net

Differential Scanning Calorimetry (DSC)

Viscometric Analysis for Molecular Weight and Solution Properties

Viscometric analysis is a classical yet powerful method for determining the molecular weight and understanding the solution behavior of polymers. nih.gov The intrinsic viscosity of a polymer solution is related to the size and shape of the polymer coils and, through the Mark-Houwink equation, to its molecular weight. wyatt.com

In the context of this compound polymers, viscometry is crucial for characterizing their solution properties, particularly their associative behavior in aqueous solutions. The hydrophobic hexadecyl chains of HDA can associate in water to form intermolecular and intramolecular networks, leading to a significant increase in viscosity. grafiati.com This thickening effect is a key characteristic of these polymers and is highly dependent on polymer concentration, temperature, and the presence of salts.

Viscometric studies on HDA-containing polymers often reveal a shear-thinning behavior, where the viscosity decreases with increasing shear rate. This is attributed to the disruption of the hydrophobic associations under shear. researchgate.net The viscosity average molecular weight (Mv) can be determined from intrinsic viscosity measurements, providing a valuable parameter for quality control and for correlating polymer structure with performance. nih.govmedwinpublishers.com

Table 3: Viscometric Parameters for HDA-Polymer Systems

Polymer SystemMeasured PropertySignificance
Hydrophobically Modified Polyacrylamides (HMPAM)Apparent Viscosity, Shear-Thinning BehaviorUnderstanding the associative nature and flow characteristics in solution. grafiati.comresearchgate.net
HDA CopolymersIntrinsic ViscosityDetermination of viscosity-average molecular weight (Mv). nih.govwyatt.com

X-ray Diffraction (XRD) and Scattering Techniques

X-ray diffraction (XRD) and scattering techniques are indispensable for investigating the crystalline structure and morphology of polymeric materials. measurlabs.comoup.com XRD provides information on the arrangement of atoms in crystalline domains, while small-angle X-ray scattering (SAXS) is used to study larger-scale structures, such as the size, shape, and arrangement of nanoparticles or polymer micelles. xenocs.comrsc.org

For this compound and its polymers, XRD is used to assess the degree of crystallinity. researchgate.net The long, linear alkyl side chains of HDA can pack into ordered, crystalline lamellae, which can be detected by XRD. The diffraction patterns of HDA-containing polymers can show sharp peaks superimposed on a broad amorphous halo, indicating a semi-crystalline nature. The position and intensity of these peaks provide information about the spacing between the polymer chains and the size of the crystalline domains. mdpi.comresearchgate.net

SAXS studies can be particularly insightful for understanding the self-assembly of HDA-based copolymers in solution. This technique can provide detailed information on the size, shape, and internal structure of the micelles formed through the association of the hydrophobic hexadecyl groups. xenocs.comrsc.org

Table 4: Structural Information from XRD and SAXS for HDA Polymers

TechniqueInformation ObtainedRelevance
Wide-Angle X-ray Diffraction (WAXD/XRD) Crystalline structure, degree of crystallinity, inter-chain spacing. measurlabs.comresearchgate.netnumberanalytics.comUnderstanding the solid-state morphology and its impact on material properties.
Small-Angle X-ray Scattering (SAXS) Micelle size, shape, and aggregation number in solution. xenocs.comrsc.orgElucidating the self-assembly behavior in solution.

Theoretical and Computational Approaches in N Hexadecylacrylamide Polymer Studies

Molecular Dynamics Simulations of Polymer Chains and Aggregates

Molecular Dynamics (MD) is a powerful simulation technique for analyzing the physical movements of atoms and molecules in a system over time. mdpi.commdpi.com In the study of N-hexadecylacrylamide polymers, MD simulations provide critical insights into the conformational dynamics of individual polymer chains and the formation of larger aggregates. mdpi.com These simulations model the polymer (solute) immersed in a solvent, often using periodic boundary conditions to emulate a larger system. mdpi.com

Researchers employ various levels of simulation detail, from all-atom MD to coarse-grained (CG) MD. mdpi.com All-atom simulations consider every atom in the system, offering high-fidelity information about interactions like bond stretching, angle bending, and non-bonded forces (van der Waals and Coulombic interactions). mdpi.com Coarse-grained models simplify the system by grouping atoms into single interaction sites, or "beads," which significantly reduces computational cost and allows for the simulation of larger systems over longer timescales, making it suitable for studying large-scale phenomena like polymer aggregation and self-assembly. arxiv.org The interactions in these simulations are governed by force fields, which are sets of parameters that define the potential energy of the system. mdpi.com

Simulations are also used to study the aggregation process itself. By placing multiple polymer molecules in a simulation box, researchers can observe their spontaneous association into clusters or aggregates. nih.gov The analysis can quantify the number and size of clusters formed over the simulation trajectory, providing a molecular-level view of the initial stages of aggregation driven by the hydrophobic side chains. nih.gov

Theoretical Modeling of Self-Assembly and Solution Phase Behavior

Theoretical modeling provides a framework for understanding and predicting the complex self-assembly and phase behavior of this compound in solution. nih.gov The amphiphilic nature of this polymer, with its hydrophilic acrylamide (B121943) backbone and long hydrophobic hexadecyl side chain, drives its self-assembly into organized structures like micelles or layered arrangements in aqueous solutions.

Computational techniques, particularly those using coarse-grained models, are instrumental in predicting the phase behavior of such polymers. nih.gov These models can capture the essential physics governing the assembly process, including the interplay between immiscible parts of the molecule and their interaction with the solvent. researchgate.net By systematically varying parameters such as polymer concentration, solvent quality, and the relative lengths of the hydrophilic and hydrophobic blocks, researchers can construct phase diagrams that map out the conditions under which different ordered structures will form. nsf.gov

These models have successfully predicted a variety of complex morphologies, including hexagonally packed cylinders, lamellar phases, and perforated lamellar structures. researchgate.net The insights gained from these simulations can guide the rational design of polymers for specific applications by showing how molecular architecture translates into macroscopic material properties. nsf.govaps.org For example, modeling can show how the introduction of charged groups, such as from the copolymerization of this compound with acrylic acid, would alter the self-assembly behavior due to new electrostatic interactions. acs.org

Statistical mechanics and quantum mechanics can be combined to create a framework that reproduces a wide range of experimentally observed phenomena, from periodic networks in thermal equilibrium to non-periodic glassy networks. aps.org This demonstrates that the geometry of the building blocks and the strength of their interactions are often more critical than the specific chemical details in determining the final self-assembled structure. aps.org

Computational Insights into Hydrophobic Interactions and Association

The hydrophobic effect is the primary driving force behind the association of this compound polymers in aqueous environments. Computational studies offer profound insights into how these nonpolar interactions govern the folding and association of polymer chains. nih.gov The long hexadecyl alkyl chain is the key hydrophobic component of the molecule.

Molecular dynamics simulations can be used to directly probe the interactions between these hydrophobic chains. mdpi.com By analyzing the simulation trajectories, it is possible to identify which parts of the molecules are interacting and the nature of those interactions. Studies have shown that hydrophobic interactions are the most relevant factor in the binding process for molecules with significant nonpolar regions. mdpi.com The simulations can reveal how water molecules structure themselves around the hydrophobic chains and how the release of these ordered water molecules upon association contributes entropically to the stability of the polymer aggregate. nih.gov

Furthermore, computational models can assess how modifications to the hydrophobic side chain or the polymer backbone affect the aggregation propensity. nih.gov For example, simulations could compare the associative behavior of this compound with that of other N-alkylacrylamides with different alkyl chain lengths. These studies quantify the propensity to form specific secondary structures, like β-sheets in peptide aggregation, which can be analogous to the ordered packing of alkyl chains in polymer aggregates. nih.gov The analysis of melting behavior in hydrocarbons suggests that while the close packing of side chains provides an enthalpic gain from increased dispersion forces, this is counteracted by the energetic cost of restricting side-chain motion. nih.gov

Table 1: Overview of Computational Methods in Polymer Studies

Computational Method Key Principles Typical Applications in this compound Studies Relevant Insights
All-Atom Molecular Dynamics (MD) Models every atom individually, providing high-resolution data on molecular interactions. mdpi.com Simulating the detailed conformation of a single polymer chain; studying the initial interaction between two polymer chains. Precise understanding of bond dynamics, local water structuring, and specific intermolecular forces.
Coarse-Grained (CG) Molecular Dynamics Groups of atoms are represented as single "beads" to reduce computational expense. arxiv.org Modeling the self-assembly of many polymer chains into large aggregates (micelles, etc.); predicting solution phase behavior. nih.gov Access to longer timescales and larger system sizes to study collective phenomena and equilibrium structures. aps.org
Monte Carlo (MC) Simulations Uses random sampling to predict the properties of a system in thermodynamic equilibrium. rsc.org Studying polymer crystallization and the formation of ordered phases under confinement. rsc.org Insights into nucleation, crystallinity, and the influence of surfaces or interfaces on ordering. rsc.org

| Quantum Mechanics (QM) Methods | Solves the Schrödinger equation to describe the electronic structure of molecules. | Calculating properties like reactivity and interaction energies with high accuracy for small fragments of the polymer. | Fundamental understanding of bonding and electronic properties that underpin force field parameters. wikipedia.org |

Table 2: List of Chemical Compounds

Compound Name
This compound
Acrylic Acid

Advanced Functional Materials and Engineering Applications of N Hexadecylacrylamide Derived Polymers

Development of Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, often referred to as "smart" polymers, can undergo significant, reversible changes in their physical or chemical properties in response to external environmental triggers. ualberta.carsc.org The hydrophobic hexadecyl group of HDAM is instrumental in designing polymers that respond to changes in temperature and pH.

Thermo-Responsive Hydrogels and Polymers

Thermo-responsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). researchgate.netnih.gov Below the LCST, the polymer is soluble in a solvent, typically water, but becomes insoluble and phase-separates as the temperature rises above this point. researchgate.netkpi.ua This behavior is driven by a shift in the balance of interactions between the polymer and solvent molecules and within the polymer itself. mdpi.com

Research has shown that copolymers of NIPAAM and HDAM exhibit LCSTs that are slightly lower than that of the NIPAAM homopolymer. caltech.eduacs.org For instance, studies on NIPAAM/HDAM copolymers revealed that even a small molar percentage of HDAM (0.4-1.1 mol%) can depress the LCST. caltech.edu These copolymers form micellar structures in aqueous solutions, with a nonpolar core rich in HDAM and a more hydrated corona of NIPAAM units. caltech.edu As the temperature approaches the LCST, the NIPAAM corona collapses, leading to increased mixing of the NIPAAM and HDAM segments and eventual phase separation. caltech.eduacs.org

This ability to tune the LCST is critical for applications like in-situ gelling systems, where a polymer solution is required to be liquid at room temperature for easy administration and then form a gel at physiological temperature (around 37°C). nih.govnih.gov

Table 1: Effect of N-Hexadecylacrylamide (HDAM) on the Lower Critical Solution Temperature (LCST) of N-isopropylacrylamide (NIPAAM) Copolymers This table is generated based on qualitative findings from the cited research. Specific quantitative values may vary based on precise experimental conditions.

Copolymer SystemHDAM Content (mol%)Observed Effect on LCSTReference
NIPAAM/HDAMLow (0.4-1.1%)Slightly depressed compared to pure PNIPAAM caltech.edu, acs.org
NIPAAM/HDAM> 1.5%Renders the copolymer insoluble in water at room temperature caltech.edu

pH-Responsive Systems

Polymers containing acidic or basic pendant groups can exhibit pH-responsive behavior by ionizing or deionizing as the environmental pH changes. rsc.orgrsc.org This change in ionization state alters the electrostatic repulsion along the polymer chain, leading to conformational changes such as swelling or collapsing of the polymer network. mdpi.com

This compound can be copolymerized with pH-sensitive monomers, such as acrylic acid (AA) or methacrylic acid (MAA), to create amphiphilic polymers that respond to both pH and other stimuli. researchgate.netnih.gov In such systems, the HDAM units provide hydrophobic domains, while the acidic monomers provide the pH-sensitivity. researchgate.net

For example, terpolymers of acrylamide (B121943), this compound, and methacrylic acid have been synthesized for applications like enhanced oil recovery. researchgate.net In these polymers, the methacrylic acid units, with a pKa around 4.65, become ionized at higher pH values. nih.gov This leads to increased electrostatic repulsion between the carboxylate groups, causing the polymer chains to uncoil and increase the solution's viscosity. chemrxiv.org Conversely, at low pH, the carboxyl groups are protonated, reducing repulsion and allowing the hydrophobic interactions of the hexadecyl chains to dominate, which can lead to polymer association or collapse.

The interplay between the hydrophobic associations of the HDAM units and the electrostatic repulsions of the ionized acidic groups can lead to complex solution behaviors, making these materials highly tunable for specific applications requiring sensitivity to pH changes. researchgate.netchemrxiv.org

Surface Engineering and Coatings

The hydrophobic nature of this compound makes it an excellent candidate for modifying the surface properties of materials, particularly for creating water-repellent and functional coatings. sigmaaldrich.comresearchgate.net

Surface Modification for Controlled Wettability

Controlling the wettability of a surface, i.e., whether it repels or attracts water, is crucial for a wide range of applications, from self-cleaning surfaces to microfluidics. nih.govneicorporation.com Polymers containing HDAM can be used to create superhydrophobic surfaces, which exhibit extremely high water contact angles. neicorporation.comgoogle.com

The long, non-polar hexadecyl chain of HDAM, when present on a surface, minimizes interaction with water molecules, leading to a hydrophobic character. sigmaaldrich.comresearchgate.net When polymers containing HDAM are coated onto a substrate, these hydrophobic chains orient themselves away from the substrate and towards the air, creating a low-energy surface that repels water.

The copolymerization of HDAM with other monomers allows for the creation of coatings with tailored wettability. By controlling the concentration and distribution of HDAM units within the polymer, the surface can be engineered to have specific contact angles. This approach is valuable in applications where a precise level of hydrophobicity is required.

Development of Functional Polymer Coatings

Beyond controlling wettability, polymers derived from this compound are used to develop functional coatings with a variety of properties, including anticorrosion and self-healing capabilities. plasticsengineering.orgmdpi.com These coatings are vital for protecting materials from environmental degradation and extending their service life. plasticsengineering.org

The hydrophobic nature of HDAM-containing polymers makes them effective as barrier coatings against moisture and corrosive agents. mdpi.com By preventing water from reaching the surface of a metal, for example, these coatings can significantly inhibit corrosion.

Furthermore, the incorporation of HDAM into polymer networks can enhance the mechanical properties and thermal stability of coatings. researchgate.net Research on terpolymers of acrylamide, this compound, and methacrylic acid has shown that the hydrophobic modification of the polymer backbone enhances the rigidity and thermal stability of the resulting material. researchgate.net These robust coatings are suitable for demanding industrial applications where resistance to mechanical wear and high temperatures is necessary. plasticsengineering.org The development of such functional coatings often involves creating polymer nanocomposites, where fillers are dispersed within the HDAM-polymer matrix to further improve properties like wear resistance. mdpi.com

Macromolecular Assemblies in Complex Media for Enhanced Fluid Dynamics

In solution, particularly in aqueous media, amphiphilic polymers containing this compound self-assemble into complex macromolecular structures due to the hydrophobic interactions of the hexadecyl chains. univ-smb.frresearchgate.net These assemblies can significantly alter the rheological properties of the fluid, leading to applications in areas such as enhanced oil recovery and drag reduction. researchgate.netresearchgate.net

When dissolved in water above a certain concentration, known as the critical association concentration, these polymers form networks through the intermolecular association of their hydrophobic side chains. researchgate.netacs.org This network formation leads to a substantial increase in the viscosity of the solution. researchgate.netresearchgate.net The strength and nature of these associations, and thus the rheological behavior, are influenced by factors such as polymer concentration, the length of the hydrophobic alkyl chain, and the presence of other components in the fluid. univ-smb.frresearchgate.net

Studies on hydrophobically modified polyacrylamides, including those with HDAM, have demonstrated that the length of the hydrophobic group plays a crucial role; longer chains like the hexadecyl group lead to stronger hydrophobic interactions and a more significant increase in viscosity. researchgate.net This viscosifying effect is highly desirable in applications like polymer flooding for enhanced oil recovery, where a more viscous fluid is needed to efficiently displace oil from porous rock formations. researchgate.netresearchgate.net

Furthermore, the addition of certain polymers to fluids flowing under turbulent conditions can dramatically reduce the frictional drag, a phenomenon known as drag reduction. researchgate.netcapes.gov.br Ultra-high molecular weight polymers, including those based on acrylamide and modified with hydrophobic monomers like HDAM, have been investigated as drag-reducing agents. researchgate.netmdpi.com The elongated polymer chains are thought to interact with and suppress the small-scale turbulent eddies near the pipe wall, which are responsible for a significant portion of the frictional energy loss. aps.org The presence of hydrophobic associations can further influence the polymer's conformation in solution and its effectiveness as a drag reducer. researchgate.net

Table 2: Applications of this compound (HDAM) in Fluid Dynamics This table summarizes the functional roles of HDAM-derived polymers in modifying fluid properties based on findings from the cited literature.

Application AreaMechanism of ActionKey Polymer SystemObserved EffectReference
Enhanced Oil Recovery (EOR)Increased viscosity of injection fluid due to hydrophobic association of hexadecyl chains.Terpolymers of acrylamide, this compound, and methacrylic acid.Improved oil displacement efficiency and enhanced oil recovery. researchgate.net, researchgate.net
Drag ReductionSuppression of turbulent eddies in the fluid flow by elongated polymer chains.Hydrophobically associating polyacrylamides.Significant reduction in frictional drag in pipeline flow. researchgate.net, mdpi.com

Polymer Flooding for Enhanced Oil Recovery (EOR)

Polymer flooding, a well-established chemical enhanced oil recovery (EOR) technique, involves the injection of water-soluble polymers into an oil reservoir to increase the viscosity of the displacing fluid. lsbu.ac.ukslb.com This process improves the mobility ratio between the injected fluid and the reservoir oil, leading to better sweep efficiency and ultimately, increased oil recovery. lsbu.ac.ukmdpi.com Conventional polymers like partially hydrolyzed polyacrylamide (HPAM) have been widely used; however, their performance can be limited in harsh reservoir conditions, such as high temperatures and high salinities. nih.gov

To address these limitations, researchers have focused on developing novel polymers, including those derived from this compound. These hydrophobically modified polymers exhibit unique associative behavior in aqueous solutions. The presence of the long alkyl chain of this compound leads to the formation of intermolecular and intramolecular associations, creating a transient network structure that significantly enhances the viscosity and viscoelasticity of the polymer solution. researchgate.net This associative nature is particularly beneficial for EOR applications in challenging reservoirs.

Studies have shown that copolymers incorporating this compound demonstrate superior performance compared to conventional polymers. For instance, a hydrophobically modified terpolymer of acrylamide, this compound, and methacrylic acid (HMPAM) exhibited better viscosifying capabilities, as well as improved salt, temperature, and shear resistance when compared to a similar copolymer without the hydrophobic monomer. researchgate.net Core flooding experiments revealed that the HMPAM solution could enhance oil recovery by approximately 10.23%, a significant improvement over the 4.9% achieved with the unmodified copolymer under the same conditions. researchgate.net

The effectiveness of these polymers is often evaluated based on their rheological properties and their performance in core flood tests, which simulate reservoir conditions. The data below summarizes findings from research on this compound-derived polymers for EOR.

Table 1: Performance of this compound-Derived Polymers in Enhanced Oil Recovery

Polymer Type Monomers Polymer Concentration (mg/L) Test Conditions Incremental Oil Recovery (%) Reference
HMPAM Acrylamide, this compound, Methacrylic Acid 1000 - 10.23 researchgate.net
COPAM Acrylamide, Methacrylic Acid 1000 - 4.9 researchgate.net

HMPAM: Hydrophobically Modified Polyacrylamide; COPAM: Copolymer of Acrylamide and Methacrylic Acid

Mobility Control in Porous Media

Effective mobility control is a critical factor for the success of any polymer flooding project. mdpi.com It refers to the ability of the injected polymer solution to move through the porous rock of the reservoir in a controlled manner, displacing the oil ahead of it without excessive fingering or channeling. slb.com Polymers derived from this compound have shown significant promise in improving mobility control due to their unique rheological properties in porous media.

The associative networks formed by this compound copolymers in solution contribute to a phenomenon known as shear thinning and, in some cases, shear thickening. nih.gov At high shear rates, typically found near the wellbore during injection, the polymer associations can be temporarily disrupted, leading to a decrease in viscosity. nih.gov This shear-thinning behavior is advantageous for injectivity. nih.gov As the polymer solution moves deeper into the reservoir where flow rates and shear rates are lower, the associative networks reform, causing the viscosity to increase. nih.gov This provides the necessary mobility control to efficiently sweep the oil. nih.gov

Furthermore, the robust nature of the hydrophobic associations in this compound-based polymers imparts excellent resistance to mechanical degradation as the polymer flows through the pore throats of the reservoir rock. This stability ensures that the polymer maintains its viscosity and mobility control capabilities over long distances and extended periods within the reservoir.

Research has demonstrated the superior mobility control of these polymers. For example, a hydrophobically modified polyacrylamide (HMPAM) containing this compound, when combined with a medium-chain fatty alcohol like n-octanol, exhibited a significant increase in effective viscosity and demonstrated efficient mobility control during displacement tests in porous media. acs.org This synergistic effect highlights the potential for designing advanced fluid systems for challenging EOR applications. acs.org

The table below presents data on the mobility control characteristics of this compound-derived polymers.

Table 2: Mobility Control Properties of this compound-Derived Polymers

Polymer System Polymer Concentration (mg/L) Additive Key Finding Reference
HMPAM 1000 n-octanol (C8OH) Viscosity increased fourfold compared to HMPAM alone, leading to higher effective viscosity and better mobility control. acs.org

HMPAM: Hydrophobically Modified Polyacrylamide containing this compound

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Hexadecylacrylamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves acryloyl chloride reaction with hexadecylamine under anhydrous conditions. Optimize parameters such as molar ratios (e.g., 1:1.2 acryloyl chloride:amine), temperature (0–5°C for exothermic control), and inert atmosphere (argon/nitrogen). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Characterize using 1H^1H-NMR (δ 5.6–6.3 ppm for acrylamide protons) and FTIR (C=O stretch at ~1650 cm1^{-1}) .

Q. Which characterization techniques are critical for verifying this compound’s structural integrity?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR spectroscopy for backbone confirmation (e.g., absence of residual amine protons at δ 2.5–3.0 ppm).
  • Mass spectrometry (HRMS) for molecular ion validation (expected m/z ~323.3 for [M+H]+^+).
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >200°C). Cross-reference data with computational predictions (e.g., DFT-calculated IR spectra) to resolve ambiguities .

Q. How to design a reproducible protocol for this compound-based polymer self-assembly studies?

  • Methodological Answer : Standardize solvent polarity (e.g., THF/water mixtures) and concentration ranges (0.1–1.0 wt%). Use dynamic light scattering (DLS) to monitor hydrodynamic diameter (Z-average) and polydispersity index (PDI <0.3). Include control experiments with varying alkyl chain analogs (e.g., C12/C18) to isolate chain-length effects .

Advanced Research Questions

Q. How to address contradictory data in this compound’s self-assembly behavior across studies?

  • Methodological Answer : Discrepancies may arise from solvent history (e.g., trace water in THF) or temperature gradients. Replicate experiments with rigorous solvent drying (molecular sieves) and controlled heating rates (±0.5°C). Employ cryo-TEM to visualize morphological transitions (e.g., vesicles vs. micelles) and correlate with small-angle X-ray scattering (SAXS) data. Statistical tools like principal component analysis (PCA) can identify outlier variables .

Q. What computational strategies predict this compound’s interaction with lipid bilayers or proteins?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model insertion energetics. Parameterize the acrylamide moiety using quantum mechanical calculations (B3LYP/6-31G*). Validate against experimental partition coefficients (e.g., octanol-water) and surface plasmon resonance (SPR) binding assays. Address force field limitations by calibrating with experimental diffusion coefficients .

Q. How to resolve discrepancies in reported cytotoxicity data for this compound-containing nanocarriers?

  • Methodological Answer : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure times (24–72 hr), and assay protocols (MTT vs. ATP luminescence). Control for residual monomers via HPLC quantification (<50 ppm threshold). Use confocal microscopy with fluorescent probes (e.g., Nile Red) to track cellular uptake vs. membrane adhesion. Meta-analysis of literature data with funnel plots can detect publication bias .

Q. What advanced spectroscopic methods elucidate this compound’s role in radical polymerization kinetics?

  • Methodological Answer : Employ electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., TEMPO) to monitor radical intermediates. Couple with real-time FTIR to track C=C bond conversion (>95% for high molecular weight). Compare Arrhenius parameters (Ea_a) across initiators (e.g., AIBN vs. UV photoinitiators). Address oxygen inhibition by replicating under degassed vs. aerobic conditions .

Data Analysis & Reproducibility

Q. How to ensure statistical rigor in analyzing this compound’s structure-property relationships?

  • Methodological Answer : Apply ANOVA for multi-variable datasets (e.g., chain length vs. critical micelle concentration). Use bootstrapping to estimate confidence intervals for non-normal distributions (e.g., particle size data). Archive raw data (e.g., .csv files) and processing scripts (Python/R) in open repositories (Zenodo, Figshare) to enable replication .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) checkpoints:

  • Pre-synthesis : Certify amine starting material purity (≥99% via GC-MS).
  • Post-synthesis : Validate monomer stability (HPLC at t=0, 24, 48 hr).
  • Storage : Use amber vials under argon at -20°C. Cross-calibrate instruments (e.g., NMR spectrometers) with internal standards (e.g., tetramethylsilane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.